molecular formula C8H4BrClO B2488515 4-Bromo-5-chloro-1-benzofuran CAS No. 1427405-29-5

4-Bromo-5-chloro-1-benzofuran

Cat. No.: B2488515
CAS No.: 1427405-29-5
M. Wt: 231.47
InChI Key: WUZHZMXVGUPKEI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1-benzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using suitable catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

4-Bromo-5-chloro-1-benzofuran has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.

Comparison with Similar Compounds

    5-Bromobenzofuran: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzofuran: Similar structure but lacks the bromine substituent.

    2,3-Dihydrobenzofuran: Lacks both bromine and chlorine substituents and has a saturated ring.

Uniqueness: 4-Bromo-5-chloro-1-benzofuran is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-5-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZHZMXVGUPKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427405-29-5
Record name 4-bromo-5-chloro-1-benzofuran
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